molecular formula C21H24N2OS B414857 4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide CAS No. 298230-86-1

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Cat. No.: B414857
CAS No.: 298230-86-1
M. Wt: 352.5g/mol
InChI Key: ZKWDKRJPRWGQIC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C21H24N2OS and its molecular weight is 352.5g/mol. The purity is usually 95%.
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Biological Activity

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C17H22N2O3S
  • Molecular Weight : 334.43 g/mol
  • CAS Number : 351440-80-7

Research indicates that this compound acts as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family, particularly JNK2 and JNK3. The inhibition of these kinases is significant due to their roles in various cellular processes including apoptosis and inflammation.

Key Findings:

  • Inhibition Potency : Compounds similar to this compound have demonstrated potent inhibitory effects on JNK3 with a pIC50 value of approximately 6.7, indicating strong binding affinity and effectiveness in inhibiting kinase activity .
  • Selectivity : The compound shows selectivity against JNK1, p38alpha, and ERK2, which suggests a targeted approach in modulating cellular pathways without broadly affecting other kinases .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
Antitumor Activity Inhibition of cell proliferation in cancer cell lines through JNK pathway modulation.
Anti-inflammatory Effects Reduction of pro-inflammatory cytokines in response to inflammatory stimuli.
Neuroprotective Effects Potential to protect neuronal cells from apoptosis under stress conditions.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antitumor Effects :
    • A study investigated the effects of various N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant antitumor activity by inducing apoptosis in cancer cells .
  • Inflammation Modulation :
    • In vitro experiments demonstrated that the compound reduced levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
  • Neuroprotection :
    • Research involving neuronal cell cultures showed that treatment with this compound could reduce oxidative stress-induced apoptosis, indicating its neuroprotective properties .

Properties

IUPAC Name

4-tert-butyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-13-5-10-16-17(12-22)20(25-18(16)11-13)23-19(24)14-6-8-15(9-7-14)21(2,3)4/h6-9,13H,5,10-11H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWDKRJPRWGQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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